molecular formula C8H14O3 B13794822 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone

1-(2-Propyl-1,3-dioxolan-2-yl)ethanone

Cat. No.: B13794822
M. Wt: 158.19 g/mol
InChI Key: NSKVRCFOEFBWFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Propyl-1,3-dioxolan-2-yl)ethanone is an organic compound featuring a dioxolane ring. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions. The presence of the dioxolane ring imparts unique chemical properties, making it valuable in synthetic chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid and zirconium tetrachloride. The reaction typically involves refluxing in toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Propyl-1,3-dioxolan-2-yl)ethanone finds applications in various fields:

Mechanism of Action

The mechanism of action of 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone involves its ability to form stable cyclic structures. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The compound’s reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1-(2-Propyl-1,3-dioxolan-2-yl)ethanone stands out due to its specific substituents, which impart unique reactivity and stability. Its ability to form stable cyclic structures while undergoing various chemical transformations makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-(2-propyl-1,3-dioxolan-2-yl)ethanone

InChI

InChI=1S/C8H14O3/c1-3-4-8(7(2)9)10-5-6-11-8/h3-6H2,1-2H3

InChI Key

NSKVRCFOEFBWFF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(OCCO1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.